molecular formula C19H24O4 B055425 14alpha-Hydroxy-4-androstene-3,6,17-trione CAS No. 120051-39-0

14alpha-Hydroxy-4-androstene-3,6,17-trione

Cat. No. B055425
M. Wt: 316.4 g/mol
InChI Key: UKVVNEHFNYKGMX-KIVPVIKRSA-N
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Description

14alpha-Hydroxy-4-androstene-3,6,17-trione is a steroid compound . It has been found to have a biological activity of human placenta-originating estrodiene synthesis enzyme inhibitory action . This compound is useful as an antitumor agent due to its aromatase inhibition activity .


Synthesis Analysis

The synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione involves a process where a hydroxyl group at position 6-beta of 6-beta,14-alpha-dihydroxy-4-androstene-3,17-dione is selectively oxidized with the aid of light energy . This process results in high yield of the compound .


Molecular Structure Analysis

The molecular formula of 14alpha-Hydroxy-4-androstene-3,6,17-trione is C19H24O4. Its molecular weight is 316.4 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione primarily involve oxidation processes . The oxidation is facilitated by light energy .

Scientific Research Applications

  • Inhibition of Aromatase Activity in Uterine Tumors : It has been studied for its ability to inhibit aromatase activity in human uterine tumors, including uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues. This suggests potential clinical usefulness as an endocrine chemotherapy for peri- or post-menopausal women with uterine estrogen-dependent tumors (Takara, Masaaki, Fujimoto, Kitawaki, Nakakoshi, Yoshihama, & Hiroji, 1990).

  • Synthesis of Potentially Selective Irreversible Inhibitors of Androgen Aromatases : Another study focused on synthesizing various androgen derivatives, including 16 alpha-bromoacetoxy and 17 beta-bromoacetylamino-4-androsten-3-one, as potential affinity labels for human placental aromatase. This research could be significant in developing selective inhibitors for androgen aromatases (Numazawa & Osawa, 1981).

  • Quantitative Analysis in Urine for Doping Control : The substance has been identified in commercial nutritional supplements and is prohibited in sports. A study developed a sensitive and accurate LC/MS method for its quantification and its metabolites in urine, which is essential for doping control (Deventer, Van Eenoo, Mikulčíková, Van Thuyne, & Delbeke, 2005).

  • Biotransformations by Microorganisms : Research has been conducted on the biotransformations of this compound by various microorganisms. For instance, a study used the Chaetomium sp. KCH 6651 strain as a biocatalyst for transforming androstenedione and other steroids, demonstrating its capability for selective hydroxylation of steroid substrates (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).

  • Detection in Doping Analysis : Another study developed a gas chromatography-mass spectrometry method to detect this compound and its metabolites in urine, contributing to anti-doping efforts (Van Thuyne, Van Eenoo, Mikulčíková, Deventer, & Delbeke, 2005).

properties

IUPAC Name

(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVNEHFNYKGMX-KIVPVIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14alpha-Hydroxy-4-androstene-3,6,17-trione

CAS RN

120051-39-0
Record name 14-Hydroxyandrost-4-ene-3,6,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120051390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
H Sasano, S Sato, K Ito, A Yajima… - Endocrine-related …, 1999 - erc.bioscientifica.com
It is very important to examine the influence of inhibition of in situ estrogen production on the pathobiology of human sex steroid-dependent tumors in order to understand the clinical …
Number of citations: 85 erc.bioscientifica.com

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